molecular formula C17H29NO B10967060 N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-cyclopentylpropanamide

N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-cyclopentylpropanamide

Cat. No.: B10967060
M. Wt: 263.4 g/mol
InChI Key: GHASTKLRCQNJHQ-UHFFFAOYSA-N
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Description

N-[1-(bicyclo[221]hept-2-yl)ethyl]-3-cyclopentylpropanamide is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-cyclopentylpropanamide typically involves multiple steps. One common method includes the reaction of bicyclo[2.2.1]hept-2-ylmethylamine with cyclopentylpropanoyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-cyclopentylpropanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or secondary amines.

Scientific Research Applications

N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-cyclopentylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with unique mechanical properties.

Mechanism of Action

The mechanism of action of N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-cyclopentylpropanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity. This interaction can modulate various biochemical pathways, leading to the observed effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-bicyclo[2.2.1]hept-2-ylmethyl)-2-chloroacetamide
  • N-(1-bicyclo[2.2.1]hept-2-ylmethyl)-2-hydroxyacetamide
  • N-(1-bicyclo[2.2.1]hept-2-ylmethyl)-2-phenylacetamide

Uniqueness

N-[1-(bicyclo[221]hept-2-yl)ethyl]-3-cyclopentylpropanamide is unique due to its specific bicyclic structure and the presence of a cyclopentyl group

Properties

Molecular Formula

C17H29NO

Molecular Weight

263.4 g/mol

IUPAC Name

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-3-cyclopentylpropanamide

InChI

InChI=1S/C17H29NO/c1-12(16-11-14-6-8-15(16)10-14)18-17(19)9-7-13-4-2-3-5-13/h12-16H,2-11H2,1H3,(H,18,19)

InChI Key

GHASTKLRCQNJHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC2CCC1C2)NC(=O)CCC3CCCC3

Origin of Product

United States

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